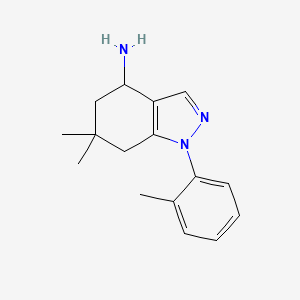![molecular formula C19H14ClN3O2 B6127979 4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6127979.png)
4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline, commonly known as CMX-001, is a synthetic antiviral compound with a broad spectrum of activity against DNA viruses. It was first synthesized by Chimerix Inc. in 2000 and has since undergone extensive scientific research to evaluate its potential as an antiviral agent.
Mecanismo De Acción
CMX-001 works by inhibiting viral DNA replication. It is a prodrug that is converted to its active form, cidofovir diphosphate, by cellular enzymes. Cidofovir diphosphate then competes with deoxyadenosine triphosphate for incorporation into the viral DNA chain, resulting in chain termination and inhibition of viral DNA synthesis.
Biochemical and Physiological Effects:
CMX-001 has been shown to have a low toxicity profile and is generally well-tolerated. In animal studies, it has been shown to have a high bioavailability and to be rapidly absorbed and distributed throughout the body. CMX-001 has also been shown to have a long half-life, allowing for less frequent dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMX-001 is its broad spectrum of activity against DNA viruses. This makes it a potentially useful tool for studying the replication and pathogenesis of various viral infections. However, one limitation of CMX-001 is its high cost, which may limit its availability for use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on CMX-001. One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce its cost. Another area of interest is the evaluation of its potential as a treatment for emerging viral infections, such as Ebola and Zika viruses. Additionally, further studies are needed to evaluate its safety and efficacy in various patient populations, including immunocompromised individuals and pregnant women.
Métodos De Síntesis
The synthesis of CMX-001 involves the reaction of 4-chlorophenylacetonitrile with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form 4-chlorophenylacetonitrile hydrochloride. This intermediate is then reacted with 5-(2-hydroxyethyl)-1,2,4-oxadiazole-3-carboxylic acid to form the oxadiazole ring. The resulting compound is then reacted with 2-methyl-4-quinolone to produce CMX-001.
Aplicaciones Científicas De Investigación
CMX-001 has been extensively studied for its potential as an antiviral agent. It has been shown to be effective against a broad range of DNA viruses, including cytomegalovirus, adenovirus, and herpes simplex virus. In vitro studies have demonstrated that CMX-001 has a potent antiviral effect, with a low risk of inducing resistance.
Propiedades
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-10-16(15-4-2-3-5-17(15)21-12)19-22-18(25-23-19)11-24-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVVLVFKKTNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)

![5-(4-chlorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6127908.png)
![2,3-dimethoxy-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127931.png)
![methyl 2-anilino-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B6127933.png)
![6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6127948.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6127962.png)

![1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6127971.png)
![N-isobutyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6127972.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B6127978.png)
![[1-(1-azepanylacetyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6127980.png)
![7-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6127986.png)